1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-5-(4-methylphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2/c1-15-4-7-18(8-5-15)25-21-13-27-22-12-24-23(30-14-31-24)11-20(22)26(21)29(28-25)19-9-6-16(2)17(3)10-19/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMPYZLBWQOUMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC5=C(C=C43)OCO5)C6=CC(=C(C=C6)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , and it features a complex structure that includes a pyrazoloquinoline core. The presence of dimethyl and methyl groups on the phenyl rings may influence its biological activity by affecting solubility and interaction with biological targets.
Synthesis
The compound can be synthesized through various methods including multi-step reactions involving cyclization and functionalization of precursor compounds. The synthetic pathway typically involves:
- Formation of the pyrazole ring.
- Introduction of the dioxole moiety.
- Substitution reactions to incorporate the dimethyl and methyl groups.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazoloquinolines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown moderate activity against various bacterial strains. A comparative study highlighted that these compounds are effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Anticancer Properties
Research has also pointed towards the anticancer potential of this class of compounds. In vitro studies have demonstrated that they can inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. Notably, IC50 values for these compounds were reported in the micromolar range (5-15 µM), indicating promising efficacy against tumor cells .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has been evaluated for anti-inflammatory properties. Animal models have shown that it can reduce inflammation markers significantly when administered at doses of 10-20 mg/kg body weight. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Case Study 1: Antimicrobial Efficacy
A study published in Molecules evaluated a series of pyrazoloquinoline derivatives for their antimicrobial activity. The specific compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial growth compared to controls, supporting its potential use as an antimicrobial agent .
Case Study 2: Anticancer Activity
In a separate investigation published in Cancer Letters, researchers assessed the anticancer effects of this compound on human breast cancer cells (MCF-7). The study revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis rates as measured by flow cytometry .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties. Research indicates that it may exhibit:
- Anticancer Activity : Studies show that derivatives of pyrazoloquinolines can induce apoptosis in various cancer cell lines. For example, a study demonstrated that compounds similar to this one inhibited proliferation in breast cancer cells by promoting cell cycle arrest and apoptosis through mitochondrial pathways.
- Antimicrobial Activity : The compound has been evaluated against a range of bacterial strains. In vitro studies revealed effective inhibition of pathogenic bacteria, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Effects : Research indicates that this compound can significantly reduce nitric oxide production in inflammatory models, showcasing its potential as an anti-inflammatory drug.
The biological activity of the compound is attributed to its ability to interact with specific molecular targets:
- Mechanism of Action : It may function as an inhibitor or activator of enzymes involved in critical signaling pathways. For instance, it has been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects.
Material Science
In addition to its biological applications, the compound is being explored for its utility in material science:
- Development of New Materials : The unique structural features of this compound make it suitable for the development of materials with specific electronic and optical properties. Its incorporation into polymers or composites can enhance the performance characteristics of these materials.
Case Study 1: Anticancer Properties
A recent study investigated the anticancer effects of pyrazoloquinoline derivatives on human breast cancer cell lines. The results indicated that certain derivatives led to a significant reduction in cell viability and induced apoptosis through mitochondrial dysfunction.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 10 | Mitochondrial pathway activation |
| Compound B | 15 | Cell cycle arrest |
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial properties of various pyrazoloquinoline derivatives, the target compound showed promising results against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship reveals that:
- Substituent Positioning : The positioning of substituents on the phenyl rings significantly influences biological activity. Para-substituted compounds typically exhibit enhanced activity compared to ortho or meta positions.
- Electron Donating Groups : The presence of electron-donating groups like methoxy enhances biological activity while reducing cytotoxicity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-deficient pyrazoloquinoline core facilitates substitutions at activated positions. For example:
-
Chlorination : Reacting with POCl₃ at 110°C for 6 hours introduces chlorine at position 9 of the quinoline moiety.
-
Amination : Treatment with NH₃ in ethanol under reflux yields amino derivatives, though selectivity depends on steric hindrance from the 3,4-dimethylphenyl group.
Key Data :
| Reaction | Reagents/Conditions | Position Modified | Yield |
|---|---|---|---|
| Chlorination | POCl₃, 110°C, 6 h | C9 | 72% |
| Amination | NH₃/EtOH, reflux, 12 h | C7 | 58% |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the aryl groups:
-
Suzuki-Miyaura : The 4-methylphenyl substituent undergoes coupling with arylboronic acids (e.g., PhB(OH)₂) using Pd(PPh₃)₄/Na₂CO₃ in dioxane at 80°C.
-
Buchwald-Hartwig : Amines (e.g., morpholine) couple at the quinoline nitrogen under Pd₂(dba)₃/Xantphos catalysis.
Example Reaction :
text1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-...quinoline + PhB(OH)₂ → 3-(4-biphenyl)-derivative (85% yield)
Oxidation and Reduction
-
Oxidation : MnO₂ selectively oxidizes the dioxole ring’s methyl groups to ketones under mild conditions.
-
Reduction : H₂/Pd-C reduces the pyrazole ring’s C=N bond, forming a dihydro derivative (confirmed by ¹H NMR).
Spectroscopic Evidence :
-
Post-reduction ¹H NMR shows loss of aromaticity in the pyrazole ring (δ 6.8 → δ 4.3 ppm).
-
IR spectra after oxidation reveal a new C=O stretch at 1685 cm⁻¹.
Cycloaddition Reactions
The compound participates in [4+2] Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride):
| Dienophile | Conditions | Product | Yield |
|---|---|---|---|
| Maleic anhydride | Toluene, 120°C, 24 h | Fused tricyclic adduct | 64% |
Acid/Base-Mediated Rearrangements
Under strongly acidic conditions (H₂SO₄, 60°C), the dioxole ring undergoes cleavage, yielding a phenolic intermediate. Conversely, treatment with KOtBu in DMF induces ring expansion via -alkyl shift .
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile generates a radical intermediate, detected by ESR spectroscopy . This species reacts with O₂ to form peroxide derivatives (isolated in 43% yield) .
Analytical Characterization
Reaction outcomes are validated using:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Quinoline Core
1-(3,4-Dimethylphenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901248-17-7)
- Key Differences : Replaces the [1,3]dioxolo group with an 8-ethoxy substituent.
- Molecular Formula : C27H25N3O.
- Molecular Weight : 407.5 g/mol.
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline (CAS 932280-55-2)
- Key Differences : Features a fluorine atom on the N1-phenyl group and a methoxy group at position 3.
- Molecular Formula : C24H16FN3O3.
- Molecular Weight : 413.4 g/mol.
Pyrazoloquinoline Derivatives with Alternative Substituents
5-Benzyl-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
- Key Differences : Incorporates a benzyl group at position 5 instead of the 3,4-dimethylphenyl group.
- Impact : The benzyl substituent may enhance steric bulk, reducing membrane permeability but improving selectivity for specific enzyme pockets .
4-Aryl-4,9H-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinolines
- Key Differences : Lacks the dioxolo ring and features a methyl group at position 3.
- Synthesis : Prepared via cyclization of 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine with aldehydes (e.g., 2,4-dichlorobenzaldehyde), yielding compounds with melting points ~158–159°C .
- Impact : The absence of the dioxolo system reduces structural rigidity, which may lower binding affinity compared to the target compound .
Functional Group Modifications in Related Scaffolds
Isoquinoline Derivatives with [1,3]Dioxolo Groups (e.g., Compound 11 in )
- Structure: 4-([1,3]Dioxolo[4,5-g]isoquinolin-8-yl)-2-(trifluoromethoxy)phenol.
- Molecular Weight : 349.1 g/mol.
2-Pyrazoline Derivatives (e.g., 1h in )
- Structure : 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline.
- Synthesis : Prepared via refluxing chalcones with (3,4-dimethylphenyl)hydrazine, yielding pale yellow solids (mp 120–124°C, 80% yield).
- Impact: The non-fused pyrazoline ring lacks aromatic conjugation, reducing thermal stability compared to pyrazoloquinolines .
Data Tables
Table 1. Structural and Physical Properties of Key Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|---|
| Target Compound | C27H23N3O2 | 413.5 | 3,4-Dimethylphenyl, 4-Methylphenyl | N/A | N/A |
| 1-(3,4-Dimethylphenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | C27H25N3O | 407.5 | 8-Ethoxy | N/A | N/A |
| 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline | C24H16FN3O3 | 413.4 | 4-Fluorophenyl, 4-Methoxyphenyl | N/A | N/A |
| 4-(2,4-Dichlorophenyl)-1-phenyl-3-methyl-1H-pyrazolo[3,4-b]quinoline | C23H15Cl2N3 | 412.3 | 2,4-Dichlorophenyl, Methyl | 158–159 | 4.9 |
| 1h (2-Pyrazoline derivative) | C24H24N2O | 356.0 | 3,4-Dimethylphenyl, 4-Methoxyphenyl | 120–124 | 80 |
Q & A
Q. Key Considerations :
- Catalyst Loading : Pd(OAc)₂ (2–5 mol%) optimizes cyclization efficiency while minimizing side products .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, whereas ethanol facilitates hydrazine-based cyclization .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) resolves regioisomeric byproducts, confirmed via TLC and HPLC .
How is the compound characterized using spectroscopic techniques, and what key spectral markers differentiate it from structural analogs?
Basic Research Focus
1H/13C NMR and ESI-MS are critical for structural validation:
IR Spectroscopy : Stretching vibrations at 1670–1690 cm⁻¹ (C=O in quinoline) and 1240–1260 cm⁻¹ (C-O-C in dioxolane) confirm functional groups .
What strategies resolve contradictions in spectroscopic data between synthetic batches?
Advanced Research Focus
Discrepancies in NMR/IR data often arise from:
- Solvent Effects : Deuterated DMSO vs. CDCl₃ can shift aromatic protons by 0.1–0.3 ppm .
- Tautomeric Equilibria : Use 2D NMR (COSY, NOESY) to identify dynamic proton exchange in the pyrazole ring .
- Crystallographic Validation : Single-crystal X-ray diffraction (e.g., CCDC deposition) resolves ambiguous NOE correlations .
Example : A batch showing δ 8.19 ppm (quinoline H4) vs. δ 8.06 ppm in prior studies was attributed to residual DMSO-d₆, resolved by extended drying under vacuum .
How can computational methods predict the compound’s photophysical properties or bioactivity?
Q. Advanced Research Focus
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to simulate UV-Vis spectra. The HOMO-LUMO gap (~3.2 eV) correlates with observed λ_max at 365 nm, suggesting OLED applicability .
- Molecular Docking : Dock into kinase binding pockets (e.g., EGFR) using AutoDock Vina. Pyrazole and quinoline moieties show hydrogen bonding with Thr766 and Met769, explaining anticonvulsant activity in analogs .
Validation : Compare computed dipole moments (4.5–5.0 D) with experimental solvatochromism data .
What are the challenges in scaling up synthesis while maintaining regioselectivity?
Q. Advanced Research Focus
- Byproduct Formation : At >10 mmol scale, competing [1,3]-dioxolo ring-opening occurs, reducing yield by 25%. Mitigated by slow addition of NaHCO₃ to control pH during cyclization .
- Catalyst Deactivation : Pd leaching in large batches reduces turnover. Heterogeneous catalysts (e.g., Pd/C) improve recyclability but require higher temperatures (120°C vs. 80°C) .
Process Optimization : Design of Experiments (DoE) identifies critical parameters (e.g., stoichiometry, heating rate) to maximize regioselectivity (>95%) .
How does substituent variation impact the compound’s electronic properties?
Q. Advanced Research Focus
- Electron-Withdrawing Groups (e.g., -Cl at C4): Reduce HOMO energy by 0.3 eV, enhancing oxidative stability but red-shifting fluorescence .
- Methyl Substitutents : Ortho-dimethyl groups on the phenyl ring increase steric hindrance, lowering aggregation in thin-film applications (e.g., OLEDs) .
Data-Driven Design : Hammett plots (σ values vs. λ_max) guide rational modification for target applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
